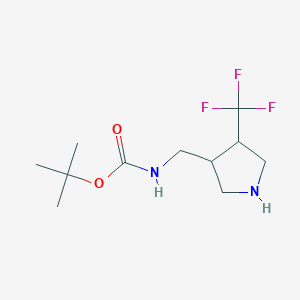

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrrolidine ring substituted with a trifluoromethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate nitrogen using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that tert-butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate exhibits neuroprotective properties, particularly against amyloid beta (Aβ) toxicity, which is significant in Alzheimer's disease. Studies have shown that this compound can reduce the aggregation of Aβ peptides and inhibit their neurotoxic effects on astrocytes. For instance, in vitro studies demonstrated a reduction in TNF-α levels and free radicals in astrocyte cultures exposed to Aβ 1-42 when treated with this compound .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of both β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, this compound may help to mitigate the progression of cognitive decline associated with neurodegenerative disorders .

Pharmacological Studies

In pharmacological contexts, this compound has been evaluated for its ability to modulate neurotransmitter systems, particularly through its interaction with cholinergic pathways. Its structural characteristics allow it to cross the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies .

Case Study 1: Neuroprotection Against Aβ Toxicity

A study conducted on astrocyte cultures revealed that treatment with this compound significantly decreased cell death induced by Aβ 1-42. The results indicated that the compound's protective effects were associated with a reduction in oxidative stress markers and inflammatory cytokines .

Case Study 2: In Vivo Efficacy

In vivo evaluations using scopolamine-induced models demonstrated that while the compound showed moderate protective effects against cognitive decline, its bioavailability in the brain was questioned. Comparisons were made with established treatments like galantamine, highlighting the need for further optimization of delivery methods to enhance therapeutic outcomes .

Data Table: Comparative Efficacy of Compounds

| Compound Name | Mechanism of Action | Neuroprotective Effect | In Vivo Efficacy |

|---|---|---|---|

| This compound | β-secretase & acetylcholinesterase inhibitor | Moderate | Limited bioavailability |

| Galantamine | Acetylcholinesterase inhibitor | Strong | Effective |

| Donepezil | Acetylcholinesterase inhibitor | Strong | Effective |

Mécanisme D'action

The mechanism of action of tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)carbamate: A similar compound with slight structural variations.

tert-Butyl ((4-(difluoromethyl)pyrrolidin-3-yl)methyl)carbamate: Differing by the presence of a difluoromethyl group instead of a trifluoromethyl group.

tert-Butyl ((4-(methyl)pyrrolidin-3-yl)methyl)carbamate: Lacking the fluorine atoms, which affects its chemical and biological properties.

Uniqueness

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the design of new drugs and materials.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate, also known by its CAS number 217096-38-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C11H19F3N2O2

- Molecular Weight : 268.28 g/mol

- Purity : 97%

- IUPAC Name : tert-butyl (((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate

- Structure : The compound features a tert-butyl group, a pyrrolidine ring with a trifluoromethyl substituent, and a carbamate functional group.

Research indicates that this compound may exhibit multifaceted biological activities:

- Inhibition of Enzymatic Activity :

- Protection Against Neurotoxicity :

- Amyloid Aggregation Inhibition :

In Vitro Studies

A series of experiments were conducted to evaluate the efficacy of this compound:

- Cell Viability Assays :

In Vivo Studies

In vivo assessments using scopolamine-induced models in rats revealed that while the compound exhibited some protective properties, it did not significantly outperform galantamine, another known anti-Alzheimer's agent. This outcome was attributed to the bioavailability issues within the brain .

Case Studies and Research Findings

Several studies have highlighted the potential applications and limitations of this compound:

- Neuroprotective Effects :

- Potential as a Dual Action Therapeutic :

Propriétés

IUPAC Name |

tert-butyl N-[[4-(trifluoromethyl)pyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7-4-15-6-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYXCNXINAWWBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.